

A Technical Guide to the Physical Characteristics of Deuterated Gamma-Decalactone

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Compound of Interest

Compound Name: *Gamma-decalactone-d7*

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Executive Summary: This guide provides a comprehensive overview of the physical characteristics of gamma-decalactone, with a specific focus on its deuterated analogues. While extensive data exists for the non-deuterated form, specific experimental values for deuterated gamma-decalactone are not readily available in published literature. This document addresses this gap by presenting the known properties of gamma-decalactone as a baseline, discussing the theoretical impact of deuterium substitution on these properties, and providing detailed experimental protocols for their determination and verification. The inclusion of structured data tables and process diagrams is intended to equip researchers with the foundational knowledge and practical methodologies required for working with this compound in a research and development setting.

Physical and Chemical Properties of Gamma-Decalactone (Non-Deuterated)

Gamma-decalactone (5-hexyloxolan-2-one) is a naturally occurring aroma compound known for its characteristic peach flavor.^[1] Its physical and chemical properties are well-documented and serve as a crucial reference point for understanding its deuterated forms.

Table 1: Physical and Chemical Properties of Gamma-Decalactone

Property	Value	Source(s)
Molecular Formula	C₁₀H₁₈O₂	[2] [3]
Molar Mass	170.25 g/mol	[2] [3]
Appearance	Colorless to pale yellow, clear oily liquid	[1] [4]
Boiling Point	281 °C (at 760 mmHg)	[1] [3]
	114-116 °C (at 0.5 mmHg)	[4]
Density	0.950 - 0.967 g/cm ³ (at 20-25 °C)	[3] [4]
Refractive Index	1.447 - 1.451 (at 20 °C)	[3] [4]
Vapor Pressure	0.00512 mmHg (at 25 °C)	[4]
Flash Point	150 °C	[3]
CAS Number	706-14-9	[2] [3]

| IUPAC Name | 5-hexyloxolan-2-one [\[2\]](#) |

Theoretical Impact of Deuteration on Physical Characteristics

Isotopic substitution of hydrogen (¹H) with deuterium (²H or D) introduces subtle but predictable changes to the physical properties of a molecule. These changes primarily stem from the mass difference between the two isotopes.

- **Molecular Weight:** The most direct effect is an increase in molecular weight. For each hydrogen atom replaced by deuterium, the molecular weight increases by approximately 1.006 Da.
- **Boiling Point and Vapor Pressure:** The increased mass leads to a slight decrease in the vibrational frequency of C-D bonds compared to C-H bonds. This can result in slightly stronger intermolecular van der Waals forces, which may lead to a marginal increase in the boiling point and a corresponding decrease in vapor pressure.

- **Density:** With a negligible change in molecular volume and an increase in mass, the density of the deuterated compound is expected to be slightly higher than its non-deuterated counterpart.
- **Refractive Index:** Changes in molecular polarizability due to deuteration can lead to minor variations in the refractive index.
- **Spectroscopic Properties:** The most significant changes are observed in spectroscopic data. In ^1H NMR, the signal corresponding to the proton at the deuterated position will disappear. In mass spectrometry, the molecular ion peak (M^+) will shift to a higher m/z value corresponding to the number of deuterium atoms incorporated.

Experimental Protocols

The absence of published data necessitates experimental determination of the physical characteristics of deuterated gamma-decalactone. The following section outlines the methodologies for synthesis, purification, and characterization.

Synthesis and Purification

The synthesis of gamma-decalactone can be adapted to produce deuterated analogues by using deuterated starting materials. One common chemical synthesis involves the radical addition of an ester to an alkene.^{[5][6]}

Protocol for Synthesis (Conceptual):

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (e.g., argon), combine a deuterated alkene (e.g., 1-octene- d_x) with an appropriate iodoacetic acid ester.^[5]
- **Initiation:** Add a radical initiator (e.g., dibenzoyl peroxide) and a catalyst such as copper powder.^[5]
- **Reflux:** Heat the mixture under reflux for several hours to drive the reaction to completion.
- **Workup:** After cooling, the reaction mixture is filtered. The organic phase is washed with appropriate aqueous solutions (e.g., sodium thiosulfate, brine), dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure.^[5]

- Purification: The crude product is purified via fractional distillation under reduced pressure to yield pure deuterated gamma-decalactone.[5]

Biotechnological routes, for instance, using yeast like *Yarrowia lipolytica* with deuterated substrates, also present a viable synthesis pathway.[7]

Structural and Purity Verification

Confirming the isotopic incorporation and purity of the final product is a critical step.

4.1 Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the deuterated compound and estimate the degree of deuterium incorporation.
- Methodology:
 - Prepare a dilute solution of the purified sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
 - Acquire the mass spectrum and identify the molecular ion peak ($[M]^+$ or $[M+H]^+$).
 - Verification: The m/z value of the molecular ion peak should be higher than that of the non-deuterated gamma-decalactone (170.13 m/z) by approximately 1.006 Da for each deuterium atom incorporated.[2][8] The isotopic distribution pattern can further confirm the number of deuterium atoms.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the precise location of deuterium atoms and confirm the overall structure and purity.
- Methodology:

- Dissolve a small amount of the purified sample in a deuterated NMR solvent (e.g., CDCl_3).
- ^1H NMR Spectroscopy: Acquire a proton NMR spectrum. The integration of proton signals will be reduced in proportion to the deuteration at specific sites. A fully deuterated position will result in the complete disappearance of the corresponding signal.^[9]
- ^{13}C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. Carbons bonded to deuterium will exhibit a characteristic splitting pattern (e.g., a triplet for a $-\text{CD}-$ group) and a slight upfield shift compared to the non-deuterated analogue.^[10] This provides definitive evidence of the deuteration site.

Determination of Physical Constants

Once the structure and purity are confirmed, the physical properties can be measured using standard laboratory techniques.

Table 2: Experimental Protocols for Physical Characterization

Property	Experimental Method
Boiling Point	Measurement using a Sivolobov block or by distillation under controlled reduced pressure, correcting to atmospheric pressure if necessary.
Density	Determined at a constant temperature (e.g., 20 °C) using a pycnometer or a digital density meter.

| Refractive Index | Measured using an Abbe refractometer at a specified temperature (e.g., 20 °C) and wavelength (e.g., 589 nm). |

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the logical impact of deuteration and the experimental workflow for characterizing the resulting compound.

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